molecular formula C17H17FN6O B2450381 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 942000-43-3

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2450381
CAS No.: 942000-43-3
M. Wt: 340.362
InChI Key: NCRCFAOQXDSMDB-UHFFFAOYSA-N
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Description

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a urea moiety, and substituted phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Tetrazole to the Phenyl Group: The tetrazole derivative is then reacted with a suitable alkylating agent to introduce the methyl group.

    Formation of the Urea Moiety: The final step involves the reaction of the tetrazole derivative with 2-fluoroaniline and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and phenyl groups.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
  • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Uniqueness

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the fluorophenyl group, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRCFAOQXDSMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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